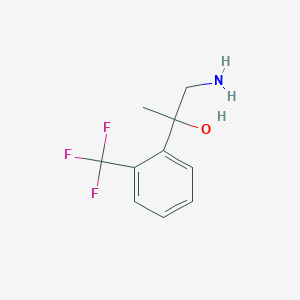amine hydrochloride](/img/structure/B13513441.png)
[(3,4-dihydro-1H-2-benzopyran-5-yl)methyl]({5-oxaspiro[3.5]nonan-8-yl}methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a benzopyran ring and a spiro nonane moiety, making it an interesting subject for chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the benzopyran intermediate, followed by the introduction of the spiro nonane group through a series of nucleophilic substitution and cyclization reactions. The final step often involves the formation of the amine hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,4-dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound might be explored for its pharmacological properties. Its ability to interact with specific molecular targets could make it a potential therapeutic agent for various diseases.
Industry
Industrially, (3,4-dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride could be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of (3,4-dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(3,4-Dihydro-1H-2-benzopyran-5-yl)methyl]amine hydrochloride: Lacks the spiro nonane moiety.
(3,4-Dihydro-1H-2-benzopyran-5-yl)methylamine: Without the hydrochloride salt form.
Uniqueness
(3,4-Dihydro-1H-2-benzopyran-5-yl)methylamine hydrochloride is unique due to its combination of a benzopyran ring and a spiro nonane structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H28ClNO2 |
|---|---|
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C19H27NO2.ClH/c1-3-16(18-6-9-21-14-17(18)4-1)13-20-12-15-5-10-22-19(11-15)7-2-8-19;/h1,3-4,15,20H,2,5-14H2;1H |
InChI-Schlüssel |
HYORZQCYIIEKMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(CCO2)CNCC3=CC=CC4=C3CCOC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13513365.png)
![{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
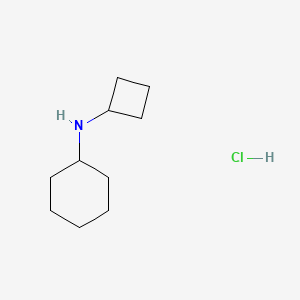
![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)


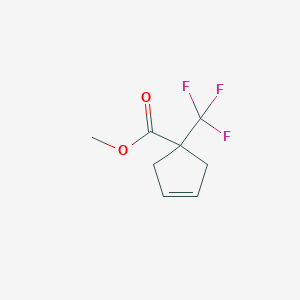
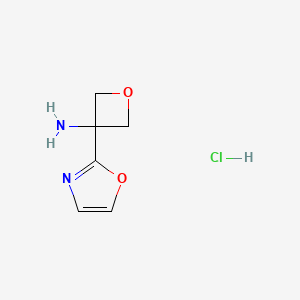
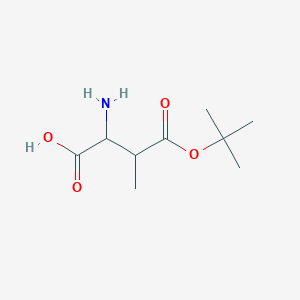

![Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)


